(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate
(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate
(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate is a natural product found in Trigonostemon xyphophylloides with data available.
Brand Name:
Vulcanchem
CAS No.:
1236874-00-2
VCID:
VC0027292
InChI:
InChI=1S/C34H34O9/c1-17(2)32-25(39-28(36)20-12-8-6-9-13-20)19(4)33-22-16-18(3)24(35)31(22,38)29(37)30(5)26(40-30)23(33)27(32)41-34(42-32,43-33)21-14-10-7-11-15-21/h6-16,19,22-23,25-27,29,37-38H,1H2,2-5H3
SMILES:
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8
Molecular Formula:
C34H34O9
Molecular Weight:
586.637
(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate
CAS No.: 1236874-00-2
Cat. No.: VC0027292
Molecular Formula: C34H34O9
Molecular Weight: 586.637
* For research use only. Not for human or veterinary use.
Specification
| Description | (6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate is a natural product found in Trigonostemon xyphophylloides with data available. |
|---|---|
| CAS No. | 1236874-00-2 |
| Molecular Formula | C34H34O9 |
| Molecular Weight | 586.637 |
| IUPAC Name | (6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate |
| Standard InChI | InChI=1S/C34H34O9/c1-17(2)32-25(39-28(36)20-12-8-6-9-13-20)19(4)33-22-16-18(3)24(35)31(22,38)29(37)30(5)26(40-30)23(33)27(32)41-34(42-32,43-33)21-14-10-7-11-15-21/h6-16,19,22-23,25-27,29,37-38H,1H2,2-5H3 |
| Standard InChI Key | XVFFINDRMYVYJL-DFERFQQISA-N |
| SMILES | CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |
| Appearance | Powder |
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